molecular formula C18H18N2O3S B4408970 N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-thienyl)acetamide

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-thienyl)acetamide

Cat. No. B4408970
M. Wt: 342.4 g/mol
InChI Key: NZQVWFKXUWXEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-thienyl)acetamide, commonly known as ITA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ITA has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

ITA exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression and play a role in the development of cancer and other diseases. ITA also inhibits the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. By inhibiting these enzymes and signaling pathways, ITA can induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects
ITA has been shown to have various biochemical and physiological effects. It has been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells, leading to apoptosis. ITA has also been shown to inhibit the migration and invasion of cancer cells, which is important for metastasis. Additionally, ITA has been found to decrease the production of reactive oxygen species, which can cause oxidative damage to cells and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

ITA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. ITA has also been shown to have high selectivity and potency, making it a useful tool for studying the role of various enzymes and signaling pathways in disease development. However, ITA also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, ITA has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider for its potential clinical use.

Future Directions

ITA research has several future directions. One potential area of research is the development of ITA analogs with improved solubility and pharmacokinetics. Another area of research is the investigation of ITA in combination with other therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of ITA and its potential therapeutic applications in various diseases.
Conclusion
ITA is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a useful tool for studying the role of various enzymes and signaling pathways in disease development. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.

Scientific Research Applications

ITA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ITA has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, ITA has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis.

properties

IUPAC Name

N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11(2)10-20-17(22)14-6-5-12(8-15(14)18(20)23)19-16(21)9-13-4-3-7-24-13/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQVWFKXUWXEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-thienyl)acetamide
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N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-thienyl)acetamide
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N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-thienyl)acetamide
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N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-thienyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-thienyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-thienyl)acetamide

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